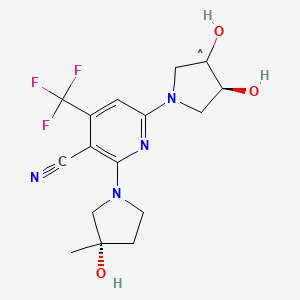

CID 156588593

説明

Significance of Ketohexokinase (KHK) in Metabolic Pathway Research

Ketohexokinase, also known as fructokinase, is the primary enzyme responsible for the initial step in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348). researchgate.netpatsnap.com This process is pivotal because, unlike glucose metabolism which is tightly regulated, fructose metabolism via KHK can proceed largely unchecked, leading to a rapid influx of fructose-derived metabolites into downstream pathways. patsnap.com This can contribute to the synthesis of fatty acids, triglycerides, and glucose, and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. researchgate.netfiercebiotech.com

There are two main isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. selleckchem.comselleck.co.jp KHK-C is the predominant isoform in the liver, kidney, and intestine and exhibits a high affinity for fructose, making it the primary driver of fructose clearance from the blood. selleckchem.comselleck.co.jp In contrast, KHK-A has a lower affinity for fructose and its physiological role is less understood. selleckchem.comselleck.co.jp The central role of KHK-C in hepatic fructose metabolism makes it a highly attractive target for understanding and potentially mitigating the adverse metabolic consequences of excessive fructose consumption.

Rationale for Developing Small Molecule Inhibitors as Research Tools

The development of small molecule inhibitors of KHK has been a crucial step forward in metabolic research. These inhibitors serve as powerful research tools to probe the specific functions of KHK in various physiological and pathological processes. By selectively blocking the activity of KHK, researchers can investigate the direct consequences of inhibiting fructose metabolism in a controlled manner, both in vitro in cell-based assays and in vivo in animal models. focusbiomolecules.com

The use of specific inhibitors allows for the elucidation of the downstream effects of KHK activity, helping to unravel the complex metabolic networks influenced by fructose. Furthermore, these tools are instrumental in validating KHK as a therapeutic target for metabolic diseases. Preclinical studies using these inhibitors can provide essential proof-of-concept data on the potential benefits of KHK inhibition, such as reducing liver fat accumulation and improving insulin sensitivity. researchgate.netfocusbiomolecules.com

Overview of Ketohexokinase Inhibitor CID 156588593 as a Preclinical Research Probe

Within the arsenal (B13267) of KHK inhibitors, the compound identified by the Chemical Identifier (CID) 156588593 has emerged as a significant preclinical research probe. In the scientific literature, this compound is widely referred to as PF-06835919. selleckchem.comselleck.co.jpmedchemexpress.commedkoo.comadooq.com This potent and selective inhibitor has been instrumental in advancing our understanding of the role of KHK in metabolic disease.

CID 156588593 (PF-06835919) was developed as a first-in-class KHK inhibitor and has been extensively characterized in preclinical studies. researchgate.netnih.gov Its utility as a research probe stems from its high potency and selectivity for KHK, particularly the C-isoform, allowing for targeted investigation of fructose metabolism. selleckchem.comfocusbiomolecules.commedchemexpress.com Preclinical research has utilized this molecule to demonstrate that inhibiting KHK can prevent fructose-induced metabolic dysfunction, including hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in animal models. researchgate.netfocusbiomolecules.com These findings have been pivotal in validating the therapeutic potential of KHK inhibition and have paved the way for further clinical investigation.

Biochemical and Cellular Activity of CID 156588593 (PF-06835919)

| Parameter | Value | Reference |

| IC50 for KHK-C | 8.4 nM | selleckchem.comselleck.co.jpmedchemexpress.com |

| IC50 for KHK-A | 66 nM | selleckchem.comselleck.co.jpmedchemexpress.com |

| IC50 in primary human hepatocytes | 0.232 µM | caymanchem.com |

| IC50 in primary rat hepatocytes | 2.801 µM | caymanchem.com |

Preclinical Effects of CID 156588593 (PF-06835919) in a Rat Model of Diet-Induced Metabolic Dysfunction

| Finding | Effect of Treatment | Reference |

| Epididymal Adipose Tissue Weight | Reduced | caymanchem.com |

| Fasting Plasma Insulin Levels | Reduced | caymanchem.com |

| Hepatic Triglyceride Levels | Reduced | caymanchem.com |

| Plasma Triglyceride Levels (fed and fasting) | Reduced | caymanchem.com |

| Urinary Fructose Levels | Increased | caymanchem.com |

| Plasma Apolipoprotein C3 (ApoC3) Levels | Decreased | caymanchem.com |

| Plasma Adiponectin Levels | Increased | caymanchem.com |

特性

InChI |

InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQCHKGRGRRDKJ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Biology Derivatization of Cid 156588593 for Research Applications

Chemical Synthesis Pathways for CID 156588593

The synthesis of a PROTAC such as CID 156588593 is a modular process that involves the preparation of three key components: the E3 ligase ligand, the target protein ligand, and the linker. These components are then coupled to form the final heterobifunctional molecule. Based on its structure, CID 156588593 utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ligase.

The synthesis of VHL ligands is well-established and often starts from readily available precursors. thieme-connect.comresearchgate.net An efficient and optimized protocol for producing multigram quantities of VHL ligands has been reported, providing essential building blocks for PROTAC synthesis. thieme-connect.comresearchgate.net These synthetic routes often feature the stereoselective installation of key functional groups and allow for the introduction of chemical variability. acs.org For instance, a common strategy involves the use of L-hydroxyproline derivatives as a core scaffold. rsc.orgrsc.org A unified, five-step route capable of producing VHL ligands in multigram amounts has been developed, highlighting the maturity of these synthetic approaches. rsc.orgrsc.org

The target-binding ligand and the linker are synthesized separately. The final step involves covalently connecting these three modules. The specific coupling reactions depend on the functional groups present on each component, but often involve standard amide bond formation or click chemistry reactions for high efficiency and selectivity. This modularity allows for the systematic modification of each part of the PROTAC to optimize its properties.

Strategies for Analog Synthesis and Scaffold Diversification

The potency and selectivity of a PROTAC are highly dependent on its structure, particularly the nature and length of the linker connecting the two ligands. nih.gov Therefore, a crucial part of PROTAC research involves the synthesis of numerous analogs to identify the optimal molecular architecture.

Linker Diversification: The linker is not merely a spacer but plays a critical role in the PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase. nih.govchemscene.com Strategies for diversification focus on varying the linker's length, rigidity, and composition. nih.gov Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, which enhance water solubility, and alkyl chains. broadpharm.combroadpharm.com The optimal linker length must be determined on a case-by-case basis, as it dictates the spatial orientation between the two bound proteins. broadpharm.com

Table 1: Common Linker Types and Their Roles in PROTAC Diversification

| Linker Type | Common Motifs | Primary Role in Diversification |

|---|---|---|

| Alkyl Chains | Straight-chain or branched alkanes | Systematically vary length and rigidity. chemscene.com |

| PEG/Ether Chains | Ethylene glycol or propylene (B89431) glycol units | Increase hydrophilicity and aqueous solubility. broadpharm.combroadpharm.com |

| Clickable Linkers | Alkynes, Azides (forming Triazoles) | Enable highly efficient and convergent synthesis of PROTAC libraries. |

Ligand Modification: In addition to linker modification, new analogs can be generated by altering the E3 ligase or target protein ligands. Developing novel binders for E3 ligases like Cereblon (CRBN) or VHL can lead to PROTACs with different degradation profiles or improved properties. acs.orgresearchgate.netnih.gov For example, research has focused on creating new non-thalidomide CRBN ligands to expand the chemical toolkit for targeted protein degradation. researchgate.netnih.gov Similarly, modifying the warhead that binds the protein of interest can alter target specificity and affinity.

Radiolabeling and Fluorescent Tagging Approaches for Research Probes

To study the mechanism of action, cellular uptake, and in vivo distribution of PROTACs like CID 156588593, they are often derivatized with reporter tags such as fluorescent dyes or radioisotopes.

Fluorescent Tagging: A fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine, can be conjugated to the PROTAC molecule. nih.gov This allows for direct visualization of the compound's localization within cells using fluorescence microscopy and can be used to monitor cellular uptake. nih.govalfa-chemistry.com The fluorescent label is typically attached to a position on the PROTAC that does not interfere with its binding to the target protein or the E3 ligase. nih.gov Fluorescently labeled E3 ligands or PROTACs are crucial tools for assessing binding affinity and degradation efficiency in real-time. alfa-chemistry.com

Radiolabeling: Introducing a radioisotope, such as Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging or Carbon-14 (¹⁴C) for in vitro assays, provides a highly sensitive method for tracking the molecule. medchemexpress.com Radiolabeled PROTACs are used in ADME (absorption, distribution, metabolism, and excretion) studies to understand the drug's metabolic pathways and clearance from the body. drugdiscoverytrends.com For instance, an in vitro ubiquitination assay using a radiolabeled target protein can quantify the catalytic turnover of a PROTAC, confirming that a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov The position of the radiolabel is chosen carefully based on metabolic stability studies to ensure the label remains on the relevant parts of the molecule during the experiment. drugdiscoverytrends.com

Purification and Characterization Methodologies for Research-Grade Material

The synthesis of PROTACs yields crude products that require rigorous purification to ensure that biological assays are performed with material of high purity. The structural identity of the final compound must also be unambiguously confirmed.

Purification: Following synthesis, PROTACs are typically purified using chromatographic techniques. Normal-phase flash column chromatography is often used for initial purification from reaction mixtures. acs.orgnih.gov For achieving high purity (>95%), which is required for research applications, preparative high-performance liquid chromatography (HPLC) is the method of choice. aurigeneservices.commdpi.com Depending on the polarity of the PROTAC, either normal-phase or reverse-phase HPLC may be employed. mdpi.com

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized PROTAC.

Table 2: Key Methodologies for PROTAC Purification and Characterization

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Analytical HPLC is used to determine the purity of the final compound. mdpi.com Preparative HPLC is used to isolate the pure compound from synthetic mixtures. aurigeneservices.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the exact molecular weight of the compound, confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying small molecules. sigmaaldrich.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are used to determine the precise chemical structure of the molecule, confirming that the atoms are connected in the correct way. cornell.edulatrobe.edu.au It is essential for identifying novel molecules and analyzing their structure. cornell.edulatrobe.edu.au |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity Measurement | ITC can be used to directly measure the binding affinity (KD) of the PROTAC to its target protein and the E3 ligase, confirming that the synthesized molecule is active. acs.org |

These methods collectively ensure that the PROTAC material used in research is pure and structurally correct, which is fundamental for obtaining reliable and reproducible scientific data.

Molecular Mechanisms of Ketohexokinase Inhibition by Cid 156588593

Enzyme Kinetic Analysis of KHK Inhibition

The inhibitory effects of CID 156588593 on ketohexokinase have been quantified through rigorous enzyme kinetic analyses. These studies are crucial for understanding the compound's potency and its mechanism of action at a functional level.

Determination of Inhibitory Constants (Ki, IC50)

The potency of CID 156588593 as a ketohexokinase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values. The compound shows a preference for the KHK-C isoform, which is the primary enzyme responsible for fructose (B13574) metabolism in the liver.

Research has determined the IC50 value of PF-06835919 for human KHK-C to be as low as 8.4 nM to 10 nM. selleckchem.comcaymanchem.com For the KHK-A isoform, the IC50 value is reported to be 170 nM, indicating a significant degree of selectivity for KHK-C. caymanchem.comresearchgate.net Another study reported an IC50 of 66 nM for KHK-A. selleckchem.com The compound was also shown to decrease the levels of fructose-1-phosphate (B91348) in primary human and rat hepatocytes with IC50 values of 0.232 µM and 2.801 µM, respectively. caymanchem.com

Table 1: Inhibitory Constants of CID 156588593 (PF-06835919) against Ketohexokinase Isoforms

| Target Isoform | IC50 Value |

|---|---|

| Human KHK-C | 8.4 nM - 10 nM |

| Human KHK-A | 66 nM - 170 nM |

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

The discovery and development of PF-06835919 originated from a fragment-based approach targeting the ATP-binding pocket of ketohexokinase. acs.orgresearchgate.net The crystal structure of the compound in complex with KHK confirms that it binds within this pocket. frontiersin.org This binding location strongly suggests that CID 156588593 acts as an ATP-competitive inhibitor. By occupying the ATP binding site, the inhibitor prevents the enzyme from binding its co-substrate, ATP, which is necessary for the phosphorylation of fructose.

Substrate Specificity Modulation Studies

Current research has primarily focused on the inhibition of fructose phosphorylation by CID 156588593. Studies have shown that the compound prevents fructose-dependent nuclear localization and activation of the lipogenic transcription factor ChREBP, but not glucose-dependent activation. researchgate.net This indicates a specific action on the fructose metabolism pathway. While ketohexokinase is known to have a very high specificity for fructose, detailed studies on whether CID 156588593 modulates the enzyme's activity towards other potential, minor substrates have not been extensively reported in the reviewed literature.

Direct Target Engagement and Binding Affinity Studies

The direct interaction between CID 156588593 and ketohexokinase has been confirmed through various biophysical and structural biology techniques, providing a detailed picture of the binding event at the molecular level.

Biophysical Characterization of CID 156588593-KHK Interactions

The development of PF-06835919 was significantly guided by structure-based drug design. acs.orgresearchgate.net X-ray crystallography has been a key biophysical technique used to characterize the interaction. The crystal structure of the human KHK-C protein in complex with PF-06835919 has been solved at a resolution of 2.30 Å (PDB ID: 6W0Z). frontiersin.org

The discovery process also involved fragment-based screening using techniques such as NMR spectroscopy to identify initial chemical fragments that bind to the target enzyme. researchgate.net These fragments were then optimized to produce the final potent inhibitor.

Ligand-KHK Complex Formation Analysis

The analysis of the co-crystal structure of PF-06835919 bound to KHK-C provides a detailed view of the ligand-enzyme complex. The inhibitor is situated in the ATP-binding pocket, where it forms several key interactions with the surrounding amino acid residues. frontiersin.org

A crucial interaction for the compound's high potency is an ionic bond formed between the carboxylic acid group of PF-06835919 and the Arg108 residue of KHK. mdpi.com The 3-azabicyclo[3.1.0]hexane core of the molecule is a key structural feature that was developed through structure-based design to optimize interactions within the binding pocket. acs.orgresearchgate.net Further interactions include hydrogen bonds with Gly255 and Gly257. mdpi.com These interactions contribute to the stable and high-affinity binding of the inhibitor to the enzyme.

In silico molecular dynamics simulations have been used to further investigate the stability of the PF-06835919-KHK complex, confirming that the inhibitor maintains a consistent binding pose within the active site. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| CID 156588593 | PF-06835919, Ketohexokinase Inhibitor 1 |

| Fructose | Fruit sugar |

| Fructose-1-phosphate | F1P |

| Adenosine (B11128) triphosphate | ATP |

| Glucose | - |

| LY-3522348 | - |

Allosteric Regulation and Conformational Dynamics of KHK Upon Inhibition by CID 156588593

The inhibition of ketohexokinase by CID 156588593 (PF-06835919) is a prime example of structure-based drug design, where an understanding of the enzyme's conformational dynamics was pivotal to the development of this highly potent inhibitor. acs.orgblogspot.com While CID 156588593 binds within the ATP-binding pocket of KHK, its mechanism of action induces significant conformational changes that can be considered a form of allosteric modulation, impacting the enzyme's catalytic function. acs.orgblogspot.com

The discovery of CID 156588593 was a result of optimizing an earlier lead compound. blogspot.com A key breakthrough was the recognition of an alternative, "rotated" binding mode of the inhibitor within the KHK active site. acs.org This was revealed through crystallographic studies of KHK in complex with precursor compounds. blogspot.com Specifically, the substitution of a pyrrolidinyl ring in the lead compound with an azetidinyl ring in what would become CID 156588593 led to this distinct binding orientation. acs.org

This rotated binding mode allowed for the strategic exploration of a chemical vector directed towards a key amino acid residue, Arginine-108 (Arg-108). acs.orgmdpi.com The subsequent interaction with Arg-108 was found to be crucial for the high potency of CID 156588593. mdpi.com The crystal structure of human KHK-C in complex with CID 156588593 (PDB ID: 6W0Z) provides a detailed snapshot of these interactions and the resulting conformational state of the enzyme. frontiersin.orgnih.gov

The binding of CID 156588593 induces a specific conformation in the active site of KHK. The inhibitor's 3-azabicyclo[3.1.0]hexane acetic acid moiety forms a critical ionic bond with the Arg-108 residue. acs.orgmdpi.com This interaction anchors the inhibitor in a unique orientation. Further stabilization is achieved through hydrogen bonds with Glycine-255 (Gly255) and Glycine-257 (Gly257). mdpi.com Additionally, the trifluoromethyl group of the inhibitor engages in hydrophobic interactions with the proline-rich loop (Pro245 to Pro247). mdpi.com

The selectivity of CID 156588593 for the KHK-C isoform over the KHK-A isoform is also a critical aspect of its molecular mechanism. caymanchem.com This selectivity is attributed to subtle differences in the amino acid residues within the active sites of the two isoforms, which are exploited by the specific binding mode of CID 156588593. caymanchem.com

Detailed Research Findings:

The development and characterization of CID 156588593 have been the subject of detailed research, yielding specific data on its inhibitory activity and interaction with KHK.

| Parameter | Value | Source |

| Inhibitor Name | CID 156588593 (PF-06835919) | researchgate.net |

| Target Enzyme | Ketohexokinase (KHK) | researchgate.net |

| PDB ID of Complex | 6W0Z | frontiersin.orgnih.gov |

| Binding Site | ATP-binding pocket | acs.org |

| Key Interacting Residue | Arginine-108 (Arg-108) | acs.orgmdpi.com |

| Observed Binding Mode | Rotated binding mode | acs.org |

Inhibitory Potency of CID 156588593 (PF-06835919)

| Isoform | IC50 | Source |

| KHK-C | 10 nM | caymanchem.com |

| KHK-A | 170 nM | caymanchem.com |

The data clearly indicates that CID 156588593 is a highly potent inhibitor of the primary fructose-metabolizing isoform, KHK-C, with significant selectivity over the KHK-A isoform. caymanchem.com

No Information Found for Compound CID 156588593

Following a comprehensive search of publicly available scientific databases and literature, no information has been found for the chemical compound identified as "CID 156588593." This identifier does not correspond to a recognized entry in major chemical databases such as PubChem.

Consequently, it is not possible to provide an article on the "Structural Biology and Computational Insights into CID 156588593-KHK Interactions" as requested. The specified outline, including Structure-Activity Relationship (SAR) analysis and molecular docking simulations with ketohexokinase (KHK), cannot be addressed without foundational information on the compound's existence, structure, and biological activity.

It is possible that "CID 156588593" may be an internal designation from a private research endeavor that has not been disclosed in the public domain, a typographical error, or an identifier that is no longer in use. Without a valid and recognized chemical identifier, the requested scientific analysis cannot be performed.

Structural Biology and Computational Insights into Cid 156588593 Khk Interactions

Quantum Chemical Studies and Electronic Structure Analysis of CID 156588593

No information is available regarding quantum chemical studies or electronic structure analysis specifically performed on CID 156588593 in the context of KHK interaction.

De Novo Design Principles for KHK Inhibitors Derived from CID 156588593 Scaffold

There is no evidence to suggest that the chemical scaffold of CID 156588593 has been utilized as a basis for the de novo design of Ketohexokinase inhibitors.

Computational Modeling of KHK Isoform Selectivity

No computational models or studies on the KHK isoform selectivity of CID 156588593 were found in the searched scientific literature and databases.

In Vitro Cellular and Subcellular Investigations of Khk Inhibition by Cid 156588593

Impact on Fructose (B13574) Metabolism and Glycolytic Pathways in Cellular Models

CID 156588593 directly targets the initial step of fructose metabolism, leading to significant alterations in cellular metabolic profiles. Its high selectivity for KHK ensures that its effects are primarily constrained to fructose-utilizing pathways. caymanchem.com

The primary function of KHK is to phosphorylate fructose to fructose-1-phosphate (B91348) (F1P). omicsonline.org Inhibition of this enzymatic step by CID 156588593 effectively blocks the entry of fructose into its metabolic cascade. In vitro assays using primary human and rat hepatocytes have demonstrated the compound's ability to inhibit KHK-C, the principal isoform in the liver. caymanchem.complos.org This inhibition leads to a marked increase in intracellular and extracellular fructose concentrations, as the sugar is taken up by cells but cannot be efficiently metabolized. jci.orgnih.gov Consequently, urinary fructose excretion is also increased, a direct indicator of successful KHK inhibition. jci.org

A key consequence of KHK inhibition by CID 156588593 is the significant reduction of intracellular fructose-1-phosphate (F1P) levels. caymanchem.com The accumulation of F1P is a critical event in fructose-induced metabolic dysfunction, as it can lead to the depletion of cellular adenosine (B11128) triphosphate (ATP). mdpi.com By preventing the formation of F1P, CID 156588593 mitigates these downstream effects. caymanchem.comnih.gov

In primary rat hepatocytes, CID 156588593 was shown to block the incorporation of ¹³C from labeled fructose into F1P and other downstream metabolites, including those in the glycolytic pathway like dihydroxyacetone phosphate, pyruvate, and lactate. nih.gov This demonstrates the compound's effectiveness in halting the progression of fructose through its metabolic route.

Table 1: In Vitro Inhibitory Activity of CID 156588593

| Parameter | Cell/Enzyme System | IC₅₀ Value |

| KHK-C Inhibition | Recombinant Human Enzyme | 10 nM |

| KHK-A Inhibition | Recombinant Human Enzyme | 170 nM |

| F1P Reduction | Primary Human Hepatocytes | 0.232 µM |

| F1P Reduction | Primary Rat Hepatocytes | 2.801 µM |

Data sourced from Cayman Chemical product information sheet. caymanchem.com

Effects on Downstream Metabolic Fluxes and Enzyme Activities in Cells

By blocking the initial step of fructolysis, CID 156588593 influences a range of downstream metabolic processes, most notably those related to lipid synthesis and glucose metabolism.

Excessive fructose metabolism is a known driver of de novo lipogenesis (DNL), the process by which the liver creates new fatty acids. frontiersin.org Fructose metabolism provides the necessary building blocks, such as acetyl-CoA, for this process. mdpi.com In vitro studies using human liver co-cultures have shown that exposure to fructose leads to steatosis (fat accumulation) and the activation of lipogenic gene expression, effects that are diminished by the administration of a KHK inhibitor. nih.gov

CID 156588593 has been shown to reduce fructose-stimulated DNL. nih.gov This is achieved by preventing the generation of lipogenic precursors from fructose. nih.gov Furthermore, the compound has been observed to inhibit the fructose-induced activation of key transcription factors that regulate lipogenic genes, such as Carbohydrate-responsive element-binding protein (ChREBP). caymanchem.comnih.gov In a reporter assay using primary rat hepatocytes, CID 156588593 at a concentration of 30 µM inhibited the glucose- and fructose-induced nuclear translocation of ChREBP. caymanchem.com

Interestingly, some research suggests that inhibiting KHK activity can lead to hepatic glycogen (B147801) accumulation. biorxiv.orgresearchgate.net This may be due to the altered availability of metabolic substrates and the complex interplay between fructose and glucose metabolic regulation.

Cellular Signaling Pathway Perturbations Attributable to KHK Inhibition

The metabolic changes induced by KHK inhibition extend to the perturbation of key cellular signaling pathways. Fructose metabolism is known to impact signaling cascades involved in insulin (B600854) sensitivity and inflammation. nih.gov

Inhibition of KHK by CID 156588593 has been shown to improve insulin signaling. nih.gov Chronic high-fructose diets can lead to insulin resistance, and by blocking fructose metabolism, CID 156588593 helps to reverse this effect. nih.govnih.gov For instance, studies have shown that KHK inhibition can improve Akt phosphorylation, a key step in the insulin signaling pathway. biorxiv.org

Furthermore, fructose metabolism can activate inflammatory pathways. By reducing the metabolic burden of fructose, KHK inhibitors can decrease inflammatory markers. mdpi.com While direct in vitro evidence detailing the specific signaling pathway perturbations by CID 156588593 is emerging, the compound's ability to inhibit ChREBP activation is a clear example of its influence on a critical metabolic signaling node. caymanchem.comnih.gov

Phenotypic Screening and High-Throughput Assays in Cell-Based Systems

The discovery and development of potent and selective Ketohexokinase (KHK) inhibitors like CID 156588593, also known as PF-06835919, invariably involve extensive screening campaigns. While specific details of the initial high-throughput screening (HTS) cascade for this compound are not publicly detailed, the process typically begins with target-based screening against the purified KHK enzyme. Following the identification of initial hits, cell-based assays are crucial for confirming on-target activity in a more physiologically relevant environment and for assessing cellular phenotypes.

High-throughput screening assays are designed for the rapid testing of large compound libraries to identify molecules that modulate a specific biological target or pathway. nih.gov For a KHK inhibitor, a primary HTS assay would likely measure the direct inhibition of KHK-C, the predominant isoform in the liver. This can be achieved using biochemical assays that detect the product of the kinase reaction, fructose-1-phosphate, or the consumption of the co-substrate ATP.

A key phenotypic change monitored would be the reduction of fructose-induced metabolic changes. For instance, high fructose levels are known to cause an accumulation of lipids within hepatocytes, a condition known as steatosis. A high-content imaging-based phenotypic assay could be employed to quantify the reduction in lipid droplet formation in hepatocytes treated with CID 156588593 in the presence of high fructose. Such assays utilize fluorescent dyes that stain neutral lipids, and automated microscopy and image analysis software can quantify the number, size, and intensity of lipid droplets on a per-cell basis, providing a robust and scalable readout of the compound's effect.

Another important phenotypic marker is the activity of transcription factors involved in lipogenesis, such as the Carbohydrate-Responsive Element-Binding Protein (ChREBP). In response to high fructose, ChREBP translocates from the cytoplasm to the nucleus, where it activates the transcription of genes involved in fatty acid and triglyceride synthesis. A high-content screening assay could be designed to monitor the nuclear translocation of a fluorescently tagged ChREBP in response to fructose and the inhibitory effect of compounds like CID 156588593. caymanchem.com

While the specific application of these high-throughput and phenotypic screening assays in the initial discovery of CID 156588593 is not explicitly documented in the available literature, their use is a standard and essential part of modern drug discovery pipelines for metabolic diseases.

Studies in Organoids and Primary Cell Cultures for Mechanistic Understanding

Subsequent to initial screening and characterization, more complex and physiologically relevant in vitro models, such as primary cell cultures and organoids, are employed to gain a deeper mechanistic understanding of a drug candidate's effects. For CID 156588593 (PF-06835919), studies in primary cell cultures, particularly primary hepatocytes, have been instrumental in elucidating its mechanism of action and metabolic profile.

Primary cell cultures, derived directly from tissues, retain many of the physiological characteristics of their in vivo counterparts, making them a valuable tool for preclinical research. nih.gov Studies utilizing primary human and rat hepatocytes have provided key insights into the cellular pharmacology of CID 156588593.

Inhibition of KHK Activity and Fructose Metabolism in Primary Hepatocytes:

Research has demonstrated the potent and direct inhibitory effect of CID 156588593 on KHK in primary hepatocytes. The compound was shown to decrease the levels of fructose-1-phosphate, the direct product of KHK activity, in both primary human and rat hepatocytes with IC₅₀ values of 0.232 µM and 2.801 µM, respectively. caymanchem.com This confirmed that the compound effectively engages its target in a cellular context.

Furthermore, CID 156588593 was shown to inhibit the glucose- and fructose-induced nuclear translocation of the lipogenic transcription factor ChREBP in a reporter assay using primary rat hepatocytes at a concentration of 30 µM. caymanchem.com This provides a mechanistic link between KHK inhibition and the downstream reduction in the expression of genes responsible for fat synthesis.

A study using co-cultures of primary human hepatocytes and non-parenchymal cells (NPCs) demonstrated that exposure to fructose led to steatosis and the activation of lipogenic and fibrogenic gene expression. The addition of CID 156588593 reduced these effects, highlighting its potential to not only prevent fat accumulation but also to mitigate the inflammatory and fibrotic processes associated with non-alcoholic steatohepatitis (NASH). nih.gov

Metabolic Fate and Transporter Interactions in Primary Hepatocytes:

Furthermore, in vitro studies with human hepatocytes indicated that CID 156588593 is metabolized through both oxidative pathways (58%) and acyl glucuronidation (42%), with contributions from cytochrome P450 enzymes CYP3A, CYP2C8, and CYP2C9, as well as the UDP-glucuronosyltransferase UGT2B7. researchgate.netnih.gov Interestingly, these studies also identified CID 156588593 as an in vitro inducer of CYP3A4 in human primary hepatocytes, a finding that prompted further clinical investigation into its potential for drug-drug interactions. nih.gov

The use of primary cell cultures has thus been pivotal in confirming the on-target activity of CID 156588593, elucidating its downstream mechanistic effects on lipogenesis and fibrogenesis, and characterizing its metabolic fate and potential for drug interactions in a human-relevant setting. While specific studies utilizing organoid models for CID 156588593 have not been reported, the insights gained from primary cell culture studies provide a strong foundation for future investigations in these more complex 3D culture systems.

Interactive Data Table: In Vitro Activity of CID 156588593 (PF-06835919)

| Parameter | Cell System | Species | Value | Reference |

| KHK-C Inhibition (IC₅₀) | Purified Enzyme | - | 10 nM | caymanchem.com |

| KHK-A Inhibition (IC₅₀) | Purified Enzyme | - | 170 nM | caymanchem.com |

| Fructose-1-Phosphate Reduction (IC₅₀) | Primary Hepatocytes | Human | 0.232 µM | caymanchem.com |

| Fructose-1-Phosphate Reduction (IC₅₀) | Primary Hepatocytes | Rat | 2.801 µM | caymanchem.com |

| ChREBP Nuclear Translocation Inhibition | Primary Rat Hepatocytes | Rat | 30 µM | caymanchem.com |

In Vivo Animal Model Applications for Mechanistic Elucidation of Khk Inhibition

Development and Validation of Animal Models for Fructose (B13574) Metabolism Research

Various animal models have been developed to study the impact of fructose on metabolism. These range from dietary-induced models, where animals are fed high-fructose diets, to genetically engineered models. eolas-bio.co.jpnih.govnih.gov

Dietary Models: Rodent models, particularly rats and mice, are frequently used. Feeding these animals diets high in fructose has been shown to induce metabolic abnormalities such as hepatic steatosis (fatty liver), insulin (B600854) resistance, and hypertriglyceridemia. nih.govnih.gov For instance, Sprague Dawley rats fed a high-fructose diet (30% fructose kcal/g) or a diet reflecting the average American macronutrient content (7.5% fructose kcal/g) developed hyperinsulinemia and hypertriglyceridemia. nih.gov Similarly, mice on a high-fat, high-fructose diet exhibit increased fatty acid synthesis and hepatic insulin resistance. mdpi.com These models are valuable for studying the efficacy of KHK inhibitors in preventing or reversing fructose-induced metabolic dysfunction. nih.gov

Genetically Engineered Models: The development of ketohexokinase (KHK) knockout (KO) mice has been a significant advancement. physiology.org These mice, deficient in KHK, serve as a model for essential fructosuria in humans, a benign condition characterized by the inability to metabolize fructose. physiology.org When fed a high-fat and high-fructose diet, KHK KO mice show markedly reduced liver weight, triglyceride levels, and insulin levels compared to their wild-type counterparts. physiology.org This demonstrates the central role of KHK in mediating the adverse metabolic effects of fructose. physiology.orgfrontiersin.org Other genetically engineered models, such as those with liver-specific gene knockouts, have also been employed to dissect the tissue-specific roles of fructose metabolism. frontiersin.orgbiorxiv.org

The validation of these models often involves a combination of biochemical assays, histological analysis of tissues, and advanced imaging techniques to assess metabolic parameters and organ health. atlantic-bone-screen.com

Assessment of CID 156588593's Influence on Systemic Fructose Metabolism in Preclinical Models

While specific data on "CID 156588593" is limited in the provided search results, the effects of other potent KHK inhibitors, such as PF-06835919 and LY3522348, have been extensively studied in preclinical models and provide a strong basis for understanding how a compound like CID 156588593 would likely function. nih.govmedsci.orgnih.gov Inhibition of KHK is expected to block the first and rate-limiting step of fructose metabolism, preventing the conversion of fructose to fructose-1-phosphate (B91348). frontiersin.orgpatsnap.com

The liver is the primary site of fructose metabolism. patsnap.com In animal models, KHK inhibition has been shown to significantly impact hepatic fructose metabolism. By blocking KHK, inhibitors prevent the rapid phosphorylation of fructose, which in turn reduces the substrate available for downstream metabolic pathways, including de novo lipogenesis (DNL) and gluconeogenesis. nih.govnih.gov

Fructose is a potent driver of DNL, the process of converting carbohydrates into fatty acids. nih.govnih.gov Studies in rats have demonstrated that KHK inhibition reverses fructose-induced hypertriglyceridemia and hepatic steatosis by reducing DNL. nih.gov This effect is mediated through the inactivation of key lipogenic transcription factors like carbohydrate response element-binding protein (ChREBP). nih.gov

Investigation of KHK Inhibition on Organ-Specific Metabolic Adaptations

KHK is expressed in various tissues, with the highest levels of the more active KHK-C isoform found in the liver, kidney, and intestine. nih.govnih.gov The KHK-A isoform is more ubiquitously expressed but has a lower affinity for fructose. nih.gov This differential expression leads to organ-specific roles in fructose metabolism and varying responses to KHK inhibition.

Liver: As the primary site of fructose metabolism, the liver shows the most dramatic response to KHK inhibition, with significant reductions in steatosis and lipogenesis. nih.govpatsnap.com

Kidney: The kidney also expresses high levels of KHK-C and is involved in fructose metabolism. nih.gov

Intestine: The intestine is a key site for fructose absorption and initial metabolism. nih.gov

Brain: The brain can also metabolize fructose, and studies suggest that inhibiting fructose metabolism in microglia could have implications for cognitive function in the context of diabetes. nih.govresearchgate.net

Skeletal Muscle: In the absence of KHK, skeletal muscle may utilize hexokinase to phosphorylate fructose, suggesting an alternative metabolic pathway. physiology.org

Pharmacodynamic Biomarker Discovery and Validation in Research Animal Models

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and for guiding dose selection in clinical trials. In the context of KHK inhibition, several PD biomarkers have been identified and validated in animal models. mdpi.com

A key and direct biomarker of KHK inhibition is an increase in plasma and urinary fructose levels following a fructose challenge. physiology.org This occurs because the blockade of KHK prevents the cellular uptake and metabolism of fructose, causing it to accumulate in the bloodstream and subsequently be excreted in the urine. physiology.org This has been demonstrated in KHK knockout mice and in animals treated with KHK inhibitors. nih.govphysiology.org

Other important PD biomarkers reflect the downstream metabolic consequences of KHK inhibition. These include:

Reduced plasma triglycerides: As KHK inhibition decreases hepatic DNL, a reduction in circulating triglycerides is a key indicator of efficacy. nih.gov

Improved insulin sensitivity: By mitigating the negative metabolic effects of fructose, KHK inhibitors can lead to improvements in insulin signaling. nih.gov

Reduced markers of liver injury: In models of fatty liver disease, a decrease in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can serve as biomarkers of reduced liver damage. researchgate.net

A clinical study with the KHK inhibitor PF-06835919 in patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes utilized changes in whole liver fat as a primary endpoint, measured by MRI proton density fat fraction (MRI-PDFF). researchgate.net

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) from Animal Studies

The integration of multi-omics data from animal studies provides a comprehensive, systems-level understanding of the effects of KHK inhibition. oup.comoup.com

Metabolomics: This approach allows for the large-scale analysis of small molecules (metabolites) in biological samples. In the context of KHK inhibition, metabolomics can confirm the direct target engagement by showing an accumulation of fructose and a reduction in downstream metabolites of fructolysis. nih.gov It can also reveal broader changes in metabolic pathways, such as those involved in lipid and glucose metabolism. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how KHK inhibition alters gene expression. nih.gov For example, transcriptomic studies in animal models have shown that KHK inhibition leads to the downregulation of genes involved in lipogenesis and inflammation. researchgate.netnih.gov RNA-Seq analysis of livers from mice treated with a KHK inhibitor revealed significant changes in the expression of genes in the de novo lipogenesis and fatty acid oxidation pathways. nih.gov

Proteomics and Other 'Omics': While metabolomics and transcriptomics are commonly used, proteomics (the study of proteins) and other 'omics' technologies can provide further layers of information, helping to build a more complete picture of the molecular mechanisms of KHK inhibition.

The integration of these multi-omics datasets, often using sophisticated bioinformatics pipelines, is a powerful tool for identifying novel therapeutic targets, understanding drug mechanisms, and discovering new biomarkers. oup.com For instance, a multi-omics analysis of the hippocampus in diabetic mice revealed that excessive endogenous fructose metabolism plays a role in cognitive dysfunction, highlighting a potential new therapeutic avenue for KHK inhibitors. researchgate.net

Advanced Analytical and Methodological Approaches in Cid 156588593 Research

Spectroscopic Techniques for KHK-Inhibitor Interaction Analysis

Spectroscopic methods are fundamental in elucidating the binding thermodynamics and kinetics of an inhibitor to its target enzyme.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a biomolecular binding event. colorado.edumalvernpanalytical.com This method provides a complete thermodynamic profile of the interaction between a KHK inhibitor and the enzyme in a single experiment. ceitec.eu By measuring the heat released or absorbed as the inhibitor is titrated into a solution containing KHK, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction. colorado.eduharvard.edu

The experimental setup involves a reference cell and a sample cell maintained at a constant temperature. malvernpanalytical.com The inhibitor solution is injected in small, precise aliquots into the sample cell containing the KHK protein. ceitec.eu The resulting heat change is measured and plotted against the molar ratio of the inhibitor to the protein, generating a binding isotherm. mosbri.eu This curve is then fitted to a binding model to extract the thermodynamic parameters. mosbri.eu For accurate results, it is crucial that the inhibitor and protein are in identical buffer solutions to minimize heats of dilution that could obscure the actual binding heat. harvard.edumosbri.eu

Table 1: Example Thermodynamic Data from ITC for a KHK Inhibitor

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (KD) | 50 | nM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.5 | cal/mol/deg |

Note: This table presents hypothetical data for illustrative purposes of typical ITC results for a KHK inhibitor, as specific data for CID 156588593 is not available.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. In the context of KHK inhibitor research, SPR is employed to measure the kinetics of binding and dissociation, providing insights into the rates at which an inhibitor associates with and dissociates from the KHK enzyme.

In a typical SPR experiment, the KHK enzyme is immobilized on the surface of a sensor chip. A solution containing the inhibitor is then flowed over this surface. The binding of the inhibitor to the immobilized KHK causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass of the bound inhibitor. By monitoring this change over time, association (kon) and dissociation (koff) rate constants can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rate constants (koff/kon).

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. nih.gov In the study of KHK inhibitors, NMR can be used to identify the binding site of the inhibitor on the KHK enzyme and to characterize the structural changes that occur upon binding. nih.gov

One common NMR approach is chemical shift perturbation (CSP) analysis. In this experiment, 1H-15N HSQC spectra of the 15N-labeled KHK protein are recorded in the absence and presence of the inhibitor. The binding of the inhibitor to the enzyme causes changes in the chemical environment of the amino acid residues at the binding site, leading to shifts in the corresponding peaks in the NMR spectrum. By mapping these chemical shift changes onto the three-dimensional structure of KHK, the binding site of the inhibitor can be identified. Further NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide distance restraints to determine the precise orientation of the inhibitor in the binding pocket.

Chromatographic and Mass Spectrometric Methods for Metabolite Profiling

Chromatographic and mass spectrometric techniques are essential for identifying and quantifying metabolites in biological samples, which is crucial for understanding the downstream effects of KHK inhibition.

Metabolite profiling, often referred to as metabolomics, involves the comprehensive analysis of small molecules in a biological system. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used platforms for these studies. nih.govnih.gov These techniques separate the complex mixture of metabolites in a sample, which are then detected and identified by the mass spectrometer. osti.govlcms.cz

In research involving KHK inhibitors, these methods can be used to measure the levels of fructose (B13574) and its metabolites, such as fructose-1-phosphate (B91348), in cells or tissues treated with the inhibitor. This allows for a direct assessment of the inhibitor's efficacy in blocking the KHK-mediated metabolic pathway. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of metabolites. frontiersin.org

Table 2: Example of Metabolite Level Changes upon KHK Inhibition

| Metabolite | Control (µM) | Inhibitor-Treated (µM) | Fold Change |

|---|---|---|---|

| Fructose | 150 | 250 | 1.67 |

| Fructose-1-Phosphate | 500 | 50 | -10 |

| Lactate | 1200 | 1150 | -1.04 |

| ATP | 2500 | 2480 | -1.01 |

Note: This table contains hypothetical data illustrating the expected changes in metabolite concentrations following treatment with a KHK inhibitor. Specific data for CID 156588593 is not available.

Enzyme Activity Assays in Complex Biological Matrices

Enzyme activity assays are laboratory procedures that measure the rate of an enzymatic reaction. sigmaaldrich.com They are vital for determining the potency of an inhibitor in a more physiologically relevant environment, such as cell lysates or tissue homogenates. amsbio.com

For KHK, a common assay measures the production of ADP, which is a product of the fructose phosphorylation reaction catalyzed by KHK (Fructose + ATP → Fructose-1-Phosphate + ADP). The amount of ADP produced is directly proportional to the KHK activity. The potency of an inhibitor like CID 156588593 would be determined by its ability to reduce the rate of ADP formation in the presence of fructose and ATP. These assays can be adapted to a high-throughput format for screening large numbers of compounds. megazyme.com The use of complex biological matrices presents challenges, such as interference from other enzymes and molecules, which must be carefully controlled for accurate measurements.

Imaging Techniques for Non-Invasive Assessment of KHK Activity in Research Models

Recent advancements in imaging technologies have enabled the non-invasive assessment of enzyme activity in living organisms. For KHK, a promising technique is hyperpolarized magnetic resonance spectroscopy (MRS). A study has shown that the loss of KHK-mediated fructose metabolism is a feature of hepatocellular carcinoma. nih.gov This metabolic switch can be detected in vivo using hyperpolarized [2-13C]-fructose. nih.gov The deuteration of the fructose molecule increases its spin-lattice relaxation time, allowing for the detection of its conversion to fructose-1-phosphate in healthy tissue and the absence of this conversion in cancerous tissue where KHK activity is downregulated. nih.gov This imaging modality holds potential for use as a biomarker to assess tissue function and could theoretically be used to non-invasively monitor the target engagement and efficacy of a KHK inhibitor in preclinical research models. nih.gov

Table 3: Mentioned Compound Names

| Compound Name | |

|---|---|

| Fructose | |

| Fructose-1-Phosphate | |

| Adenosine (B11128) triphosphate (ATP) | |

| Adenosine diphosphate (B83284) (ADP) | |

| Lactate |

Application of Genetic Perturbation Technologies (e.g., CRISPR-Cas9) in conjunction with CID 156588593

The advent of precise and scalable genetic perturbation technologies, most notably the CRISPR-Cas9 system, has revolutionized the ability to systematically investigate gene function and identify novel therapeutic targets. In the context of the ketohexokinase (KHK) inhibitor, CID 156588593, these technologies provide a powerful approach to validate KHK as a therapeutic target and to understand the genetic dependencies that confer sensitivity to its inhibition.

Research leveraging genome-wide loss-of-function screens using CRISPR-Cas9 has been instrumental in elucidating the role of KHK in specific disease contexts, such as cancer. nih.gov These screens allow for the systematic knockout of nearly every gene in the human genome to identify those essential for cancer cell survival or proliferation, particularly in cells with specific cancer-driving mutations. nih.govnih.gov

One pivotal study utilized a genome-wide CRISPR-Cas9 knockout screen in an isogenic pair of human colorectal cancer (CRC) cell lines, which only differed by the presence of a mutant KRAS gene (HCT116MUT) or a wild-type KRAS gene (HCT116WT). nih.gov The goal was to identify genes that are "synthetically lethal" with the KRAS mutation, meaning their disruption is significantly more detrimental to the cancer cells with the mutation than to the normal cells. nih.gov The findings from this screen identified several metabolic enzymes whose genetic disruption was inhibitory to the growth of KRAS-mutant tumors, with ketohexokinase (KHK) being a notable hit. nih.govdrugtargetreview.com

The genetic disruption of the KHK gene via CRISPR-Cas9 was shown to be growth inhibitory for KRAS-mutant xenografts in vivo. nih.gov This genetic finding was further corroborated by pharmacological inhibition of KHK, which similarly reduced the growth of KRAS-mutant tumors, thereby providing a direct link between the genetic perturbation data and the therapeutic potential of KHK inhibitors like CID 156588593. nih.govdrugtargetreview.com

The results from such CRISPR screens are critical as they provide an unbiased, genome-wide view of potential therapeutic targets and the cellular pathways that are crucial for cancer cell survival. The identification of KHK in a KRAS-mutant background suggests that these tumors have a particular metabolic dependency on fructose metabolism that can be exploited therapeutically. nih.gov

Below is a data table summarizing key findings from the aforementioned CRISPR-Cas9 screen that are relevant to the action of KHK inhibitors.

| Gene Target | Perturbation Method | Cell Line Model | Key Finding | Citation |

| Ketohexokinase (KHK) | CRISPR-Cas9 Knockout | Isogenic KRAS-mutant and KRAS-wild-type human colorectal cancer cells (HCT116) | Genetic disruption of KHK was growth inhibitory for KRAS-mutant tumor xenografts. | nih.gov |

| NAD kinase (NADK) | CRISPR-Cas9 Knockout | Isogenic KRAS-mutant and KRAS-wild-type human colorectal cancer cells (HCT116) | Genetic knockout of NADK showed potent growth reduction in KRAS-mutant xenografts. | nih.gov |

| INO80C | CRISPR-Cas9 Knockout | Isogenic KRAS-mutant and KRAS-wild-type human colorectal cancer cells (HCT116) | Identified as a novel tumor suppressor in KRAS-mutant colorectal and pancreatic tumor xenografts. | nih.gov |

This integration of genetic perturbation screening with pharmacological studies provides a robust validation for the development and application of targeted inhibitors like CID 156588593 in genetically defined patient populations.

Emerging Research Frontiers and Future Directions

Discovery and Optimization of Novel KHK Inhibitors based on CID 156588593 Scaffold

The quest for potent and selective KHK inhibitors is a major focus of drug discovery programs aimed at treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. mdpi.comnih.gov The discovery of CID 156588593 has provided a foundational chemical structure, or scaffold, for the development of new and improved KHK inhibitors. vulcanchem.com Researchers are actively engaged in modifying this scaffold to enhance its pharmacological properties.

Recent studies have described the design, synthesis, and evaluation of novel KHK inhibitors derived from various chemical classes, including pyrimidine (B1678525) and indazole derivatives. nih.gov These efforts have been guided by techniques such as high-throughput screening and fragment-based drug design. nih.gov For instance, the optimization of a lead compound, building upon initial fragment hits, led to the discovery of PF-06835919, a potent KHK inhibitor that has advanced to Phase II clinical trials. researchgate.net This process involved recognizing an alternative binding mode which allowed for more effective exploration of the inhibitor's interaction with key amino acid residues in the KHK active site. researchgate.net

A recent study detailed the discovery of a novel KHK inhibitor, compound 14 , which demonstrated more potent activity in rats and higher distribution to the liver compared to the clinical candidate PF-06835919. nih.gov This highlights the ongoing efforts to improve upon existing scaffolds for better therapeutic outcomes. nih.gov The development of these next-generation inhibitors often involves a combination of parallel medicinal chemistry and structure-based drug design to achieve high potency. researchgate.net

| Compound/Inhibitor | Key Research Finding |

| CID 156588593 | Serves as a foundational research tool and scaffold for developing novel KHK inhibitors. vulcanchem.com |

| PF-06835919 | A potent, first-in-class KHK inhibitor that has reached Phase 2 clinical trials for metabolic disorders. researchgate.net |

| Compound 14 | A novel inhibitor showing more potent activity and better liver distribution in rats compared to PF-06835919. nih.gov |

| Pyrimidine and Indazole derivatives | Classes of potent KHK inhibitors identified through high-throughput screening and fragment-based design. nih.gov |

Elucidating the Role of KHK Isoforms and Their Specific Inhibition by CID 156588593

Ketohexokinase exists in two main isoforms, KHK-A and KHK-C, which exhibit different tissue distribution and enzymatic activity. mdpi.com KHK-C is the more active isoform, predominantly found in the liver, and is primarily responsible for the rapid phosphorylation of fructose (B13574). mdpi.com This rapid metabolism, lacking a feedback inhibition mechanism, can lead to a depletion of hepatic ATP and an increase in the production of fats. mdpi.com

Understanding the distinct roles of these isoforms is critical for designing selective inhibitors. While many current inhibitors target the ATP-binding domain of KHK to prevent fructose phosphorylation, achieving isoform selectivity remains a key challenge. jci.org The development of inhibitors that can specifically target KHK-C over KHK-A is a significant goal, as this could potentially minimize off-target effects and enhance therapeutic efficacy.

Recent structural biology studies have provided valuable insights into the binding of inhibitors to KHK. researchgate.net These studies, often employing X-ray crystallography, have been instrumental in the rational design of potent KHK inhibitors by revealing key interactions within the enzyme's active site. nih.gov The detailed structural understanding of both KHK-A and KHK-C will be crucial for developing the next generation of isoform-specific inhibitors based on scaffolds like CID 156588593.

Application of CID 156588593 as a Tool for Understanding the Pathophysiology of Metabolic Disorders Beyond Direct Fructose Metabolism

While the primary role of KHK is in fructose metabolism, emerging evidence suggests its involvement in a broader range of metabolic and signaling pathways. The use of specific KHK inhibitors like those derived from the CID 156588593 scaffold allows researchers to probe these less-understood functions. By inhibiting KHK, scientists can investigate the downstream consequences on various cellular processes, independent of high fructose intake.

Exploration of Unconventional KHK-Related Pathways and Molecular Interactomes

The interconnectedness of cellular pathways means that the effects of KHK inhibition may not be limited to fructolysis. Researchers are now exploring the "molecular interactome" of KHK—the complex network of proteins and molecules that interact with it. nih.gov This involves identifying proteins that associate with KHK and understanding how these interactions are affected by KHK activity and its inhibition.

Databases of molecular pathways and protein-protein interactions are valuable tools in this exploration. nih.govnih.gov By analyzing these networks, scientists can predict and then experimentally validate novel connections between KHK and other cellular processes. For instance, alterations in gene expression and alternative splicing can significantly impact protein interactions and rewire signaling pathways, and KHK could be a player in these regulatory networks. researchgate.net Understanding the KHK interactome may reveal unexpected roles in cellular signaling and disease progression. harvard.edu

Development of Next-Generation KHK Chemical Probes with Enhanced Specificity or Research Utility

To further unravel the intricate functions of KHK, the development of advanced chemical probes is essential. nih.gov These probes are small molecules, often derived from inhibitor scaffolds like CID 156588593, that are modified to allow for the study of protein function in complex biological systems. nih.gov

Next-generation chemical probes may incorporate features such as photoreactive groups or affinity tags. evotec.com These modifications enable techniques like photoaffinity labeling and chemoproteomics, which can be used to identify the direct binding partners of KHK within a cell. nih.govevotec.com The goal is to create probes with improved labeling efficiency, higher sensitivity, and reduced background signal. mdpi.com The development of such tools will be crucial for validating KHK as a therapeutic target and for discovering new biological roles. unican.esdiva-portal.org

Integration of Artificial Intelligence and Machine Learning for KHK Inhibitor Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and development, including the search for novel KHK inhibitors. nih.govresearchgate.net These computational approaches can analyze vast datasets to identify patterns and make predictions, accelerating the research process. nih.gov

In the context of KHK inhibitor research, AI and ML can be used for:

Virtual Screening: In silico methods, which use computer simulations to predict how well a compound will bind to a target protein, are being enhanced by AI. mdpi.comnih.gov This allows for the rapid screening of large chemical libraries to identify promising new inhibitor candidates.

Predicting Drug Properties: Machine learning models can be trained to predict the pharmacokinetic and toxicological properties of potential drug candidates, helping to prioritize compounds for further development. mdpi.com

Analyzing Complex Biological Data: AI can help to analyze the large datasets generated from proteomics and metabolomics experiments, uncovering novel insights into the effects of KHK inhibition. nih.gov

The integration of these advanced computational tools holds the promise of making the discovery and development of KHK inhibitors more efficient and effective. researchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156588593?

- Methodological Approach : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For chemical research, adapt PICOT to specify the compound (CID 156588593), target properties (e.g., solubility, reactivity), experimental interventions (e.g., synthesis pathways), and measurable outcomes (e.g., yield, purity). Ensure alignment with gaps identified in literature reviews .

Q. What are the best practices for conducting a literature review on CID 156588593?

- Methodological Approach :

- Use Google Scholar and domain-specific databases (e.g., PubMed, SciFinder) to locate primary sources. Prioritize peer-reviewed articles and patents.

- Systematically organize findings using concept maps to distinguish between raw data (e.g., spectroscopic results) and inferences (e.g., mechanistic hypotheses).

- Verify sources by cross-referencing government (.gov) or educational (.edu) domains for reliability .

Q. How to design an initial experimental protocol for synthesizing CID 156588593?

- Methodological Approach :

- Reproducibility : Cite established synthesis methods from primary literature, noting modifications (e.g., catalyst substitution). Include detailed reagent specifications (purity, supplier) and equipment calibration data.

- Documentation : Follow IUPAC naming conventions and report physical properties (melting point, spectral data) to validate compound identity. Use supplementary materials for extensive datasets (e.g., NMR spectra) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when characterizing CID 156588593?

- Methodological Approach :

- Error Analysis : Quantify uncertainties in instrumentation (e.g., HPLC precision) and methodological variability (e.g., reaction temperature fluctuations).

- Comparative Validation : Replicate experiments under controlled conditions. Cross-check results with alternative techniques (e.g., X-ray crystallography vs. NMR for structural confirmation).

- Statistical Evaluation : Apply regression models to identify outliers or systemic biases in datasets .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of CID 156588593?

- Methodological Approach :

- Quantitative Analysis : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ or EC₅₀ values. Validate models with goodness-of-fit tests (e.g., R², residual plots).

- Ethical Considerations : Adhere to guidelines for reporting biological data (e.g., concentration ranges, control groups) and include confidence intervals for reproducibility .

Q. How to optimize synthetic pathways for CID 156588593 while minimizing by-products?

- Methodological Approach :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). Analyze interactions via response surface methodology.

- By-Product Mitigation : Employ real-time monitoring (e.g., in-situ FTIR) to track intermediate formation. Adjust reaction kinetics (e.g., quenching) to suppress undesired pathways .

Q. How to ensure reproducibility of experimental results when working with CID 156588593?

- Methodological Approach :

- Detailed Protocols : Document all steps, including equipment settings (e.g., centrifuge RPM) and environmental conditions (e.g., humidity control).

- Collaborative Validation : Share raw data and materials with independent labs for cross-verification. Use open-access repositories for transparency.

- Ethical Compliance : Disclose funding sources and potential conflicts of interest in publications .

Methodological Notes

- Data Presentation : Use tables to compare synthetic yields under varying conditions (e.g., Table 1: Solvent Effects on CID 156588593 Purity).

- Ethical Standards : Follow institutional review protocols for pharmacological studies, including dose-limitation and animal welfare guidelines .

- Advanced Tools : Leverage computational modeling (e.g., DFT for reaction mechanisms) to complement experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。